(1H-1,2,3-triazol-4-yl)Methanamine
Overview
Description
(1H-1,2,3-triazol-4-yl)Methanamine is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (1H-1,2,3-triazol-4-yl)Methanamine are largely defined by its triazole ring. The triazole ring is known for its high chemical stability and strong dipole moment
Cellular Effects
Some studies have shown that similar triazole compounds can have cytotoxic effects on certain cancer cell lines . These compounds have been shown to induce apoptosis and inhibit cell proliferation .
Molecular Mechanism
It has been suggested that similar triazole compounds may bind to the colchicine binding site of tubulin, a protein that is crucial for cell division .
Temporal Effects in Laboratory Settings
Similar triazole compounds have been shown to have long-term effects on cellular function .
Dosage Effects in Animal Models
Similar triazole compounds have been shown to have cytotoxic activities against tumor cell lines at certain concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-1,2,3-triazol-4-yl)Methanamine typically involves “click” chemistry, a term used to describe a set of highly efficient and reliable reactions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar click chemistry techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1H-1,2,3-triazol-4-yl)Methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the methanamine group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield various substituted triazole derivatives .
Scientific Research Applications
(1H-1,2,3-triazol-4-yl)Methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1H-1,2,3-triazol-4-yl)Methanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This interaction is facilitated by the triazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine: This compound has a similar triazole ring but differs in the position and type of substituents.
(1-benzyl-1H-1,2,3-triazol-4-yl)methanamine: This compound features a benzyl group attached to the triazole ring, which can influence its chemical properties and applications.
Uniqueness: (1H-1,2,3-triazol-4-yl)Methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2H-triazol-4-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-1-3-2-5-7-6-3/h2H,1,4H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFJQCFGHPMXLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118724-05-3 | |
Record name | 118724-05-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic approaches have been employed to produce compounds containing the (1H-1,2,3-triazol-4-yl)Methanamine moiety?
A1: Recent research demonstrates the successful synthesis of complex molecules incorporating the this compound scaffold using efficient, multi-step reactions. One approach involves a 1,3-dipolar cycloaddition reaction between 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and N,N-dibenzylprop-2-yn-1-amine. This reaction, conducted in refluxing toluene, yields N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine in high yield [].
Q2: How is the structure of these synthesized this compound derivatives confirmed?
A2: Researchers rely on a combination of spectroscopic techniques and analytical methods to confirm the structure of newly synthesized compounds. Both studies utilize Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as two-dimensional NMR experiments like COSY, HSQC, and HMBC [, ]. These techniques provide detailed information about the connectivity and environment of atoms within the molecule. Additionally, researchers employ techniques like Fourier-transform infrared spectroscopy (FT-IR) and high-resolution mass spectrometry (HRMS) to further characterize the synthesized compounds [, ]. These combined methodologies allow for unambiguous structural elucidation and confirmation of the target this compound derivatives.
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